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Metabolic Pathways of Nintedanib

The primary metabolic routes and their quantitative contributions are summarized in the table below.

Pathway/Process
Key
Enzymes/Transporters

Chemical
Reaction

Primary
Metabolite(s)

Quantitative
Contribution

Hydrolytic
Cleavage

Esterases (primarily in

liver and intestine) [1]

Ester hydrolysis

[2] [1]

BIBF 1202

(free acid) [3]
[1]

~75% of total

metabolism
(major

pathway) [1]

Glucuronidation UGT1A1, UGT1A7,

UGT1A8, UGT1A10 [1]
[4]

Glucuronide

conjugation of
BIBF 1202 [3]

[1]

BIBF 1202

glucuronide [1]

Major fate of

the BIBF 1202
metabolite [1]

CYP-Mediated
Metabolism

CYP3A4 (primary), other

CYPs (minor) [3] [1]

N-

demethylation
[1]

BIBF 1053

(minor
metabolite) [1]

~5% of total

metabolism [3]
[1]

Transport &
Absorption

P-glycoprotein (P-gp) [2]
[5] [1]

Active efflux
from gut lumen

N/A Reduces oral
bioavailability
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Pathway/Process
Key
Enzymes/Transporters

Chemical
Reaction

Primary
Metabolite(s)

Quantitative
Contribution

[2] [2] [1]

This metabolic profile can be visualized in the following pathway. The DOT code below defines the logical

flow and relative importance of each metabolic and transport pathway.
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Overview of Nintedanib's Metabolic Fate and Key Influences

Key Experimental Data and Methodologies

The characterization of nintedanib's metabolism relied on several key experimental approaches.
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In Vitro Kinase Assays: The inhibitory potency (IC50 values in nM) of nintedanib against various

kinase targets was determined in cell-free and cell-based assays [2] [6]. In BA/F3 cell proliferation
assays, it showed potent inhibition of VEGFR2 (21 nM), VEGFR3 (13 nM), and PDGFRα (41 nM) [6].

Sustained inhibition of VEGFR-2 phosphorylation for over 32 hours was demonstrated in cell-based
assays using VEGFR-2-transfected NIH3T3 cells [2].

Clinical Pharmacokinetic Studies: Studies in healthy volunteers and patients with cancer or IPF
established the time-independent pharmacokinetic profile [2] [7]. Key findings include dose-
proportional exposure over 50-300 mg twice daily, low absolute bioavailability of 4.7%, and a
terminal elimination half-life of 10-15 hours [2] [7] [1].

Mass Balance and Metabolite Identification: After a single oral dose of [14C]-labeled nintedanib to
healthy volunteers, 93.4% of the radioactive dose was recovered in feces within 120 hours, while

less than 1% was recovered in urine [1]. Metabolites in feces and plasma were identified using high-
performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), confirming BIBF

1202 and its glucuronide as the major metabolites [1].

Drug-Drug Interaction Profile

Nintedanib has a low potential for drug-drug interactions via cytochrome P450 enzymes, which is a

significant clinical advantage [2] [7]. However, interactions can occur via the P-glycoprotein (P-gp)

transporter.

P-gp Inhibitors: Coadministration with strong P-gp inhibitors (e.g., ketoconazole) increases
nintedanib exposure (AUC) by approximately 60% [5] [1] [4]. Management策略: Closely monitor

patients for adverse effects; dose reduction, interruption, or discontinuation may be necessary [5] [8].
P-gp Inducers: Coadministration with strong P-gp inducers (e.g., rifampicin, carbamazepine, St.

John's Wort) can decrease nintedanib exposure (AUC) by approximately 50% [5] [6] [1].
Management策略: Avoid concomitant use, as reduced nintedanib plasma levels may compromise

its efficacy [5].

Clinical Implications and Conclusions

The distinct metabolic profile of nintedanib has several direct implications for its clinical use and

development.

Dosing in Special Populations: No dose adjustment is needed based on age, sex, renal function, or

race, as these factors cause exposure variations within acceptable inter-patient variability [2] [7].
However, for patients with mild hepatic impairment (Child-Pugh A), a dose reduction to 100 mg
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twice daily is recommended; it is not recommended for patients with moderate or severe hepatic

impairment (Child-Pugh B or C) [3] [5] [8].
Therapeutic Drug Monitoring: Routine therapeutic drug monitoring is not standard practice.

However, liver function tests (ALT, AST, bilirubin) are mandatory before initiation, periodically during
the first 3-6 months, and as clinically indicated thereafter due to the risk of drug-induced liver injury [8]

[1].
Conclusion for Drug Development: Nintedanib serves as a key example of a drug whose

properties are dominated by non-CYP pathways. Its low CYP-mediated metabolism and low DDI
potential are favorable traits that can be targeted in the design of future kinase inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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